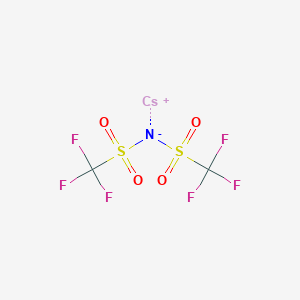

Cesium(I) Bis(trifluoromethanesulfonyl)imide

Description

The exact mass of the compound Cesium(I) Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cesium(I) Bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium(I) Bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cesium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Cs/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUUPYVMAUBBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CsF6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91742-16-4 | |

| Record name | Cesium(I) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Cesium(I) Bis(trifluoromethanesulfonyl)imide?

Technical Whitepaper: Cesium(I) Bis(trifluoromethanesulfonyl)imide Physicochemical Architectures and Applications in Next-Gen Energy & Synthesis

Executive Summary

Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI) represents a critical junction between inorganic alkali chemistry and advanced organic materials science. Distinguished by its bulky, weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI) anion, this salt overcomes the solubility limitations inherent to traditional cesium halides and carbonates. While its primary adoption has been driven by the energy storage sector—specifically as a solid-electrolyte interphase (SEI) architect in lithium-metal batteries and a phase-stabilizer in perovskite solar cells—its utility extends into advanced organic synthesis. This guide provides a rigorous technical examination of CsTFSI, detailing its synthesis, physicochemical properties, and mechanistic roles in high-performance electrochemical and photovoltaic systems.

Chemical Identity & Physicochemical Profile

CsTFSI is an ionic liquid precursor and electrolyte salt characterized by a low lattice energy relative to other cesium salts, attributed to the charge delocalization across the sulfonyl groups of the TFSI anion.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Cesium; bis(trifluoromethylsulfonyl)azanide | |

| CAS Number | 91742-16-4 | |

| Formula | CsN(SO₂CF₃)₂ | |

| Molecular Weight | 413.04 g/mol | |

| Appearance | White crystalline powder | Hygroscopic |

| Melting Point | 122°C (Lit.)[1][2][3] | Significantly lower than CsF (682°C) or Cs₂CO₃ (610°C) due to anion bulk. |

| Thermal Stability | >300°C (TGA) | High thermal ceiling suitable for high-voltage battery applications. |

| Solubility | High: Water, Acetonitrile, DMF, DMSOModerate: THF, Ethyl AcetateLow: Hexane, Toluene | Unique "organic solubility" allows Cs⁺ delivery in non-polar media. |

| Electrochemical Window | ~5.0 V vs. Li/Li⁺ | Wide anodic stability due to the electron-withdrawing CF₃ groups. |

Synthesis & Purification Protocols

High-purity CsTFSI (>99.9%) is non-negotiable for electrochemical applications, where trace water or halide impurities can trigger parasitic reactions. The most robust synthetic route involves the acid-base neutralization of cesium carbonate with bis(trifluoromethanesulfonyl)imide acid (H-TFSI).

Protocol: Acid-Base Neutralization Route

Reagents:

-

Cesium Carbonate (Cs₂CO₃), 99.9% trace metals basis.

-

Bis(trifluoromethanesulfonyl)imide Acid (H-TFSI), anhydrous.

-

Solvent: Deionized Water (18.2 MΩ·cm).

Step-by-Step Methodology:

-

Stoichiometric Dissolution: Dissolve Cs₂CO₃ in deionized water in a glass reactor.

-

Neutralization: Slowly add H-TFSI acid to the carbonate solution under vigorous stirring.

-

Reaction:

-

Control: Monitor pH; reaction is complete when CO₂ evolution ceases and pH is neutral (approx. 7.0).

-

-

Dehydration (Critical):

-

Evaporate water using a rotary evaporator at 80°C under reduced pressure.

-

The resulting white solid is a hydrate.

-

-

Purification & Drying:

-

Recrystallize the crude solid from anhydrous acetonitrile or an acetonitrile/toluene blend to remove trace carbonate/acid.

-

Final Drying: Dry in a vacuum oven at 120°C for 24–48 hours. Transfer immediately to an Argon-filled glovebox (<0.1 ppm H₂O).

-

Figure 1: Industrial synthesis workflow for battery-grade CsTFSI via acid-base neutralization.

Applications in Energy Storage: The "Self-Healing" Electrolyte

In Lithium-Metal Batteries (LMBs), the primary failure mode is dendrite growth—needle-like lithium formations that short-circuit the cell. CsTFSI acts as a critical electrolyte additive (typically 0.05 M – 0.2 M) to suppress this phenomenon via the Self-Healing Electrostatic Shield (SHES) mechanism.

Mechanism of Action

-

Electrostatic Shielding: Cs⁺ has a lower reduction potential (-3.026 V vs SHE) compared to Li⁺ (-3.04 V vs SHE) in standard aqueous terms, but in non-aqueous carbonate electrolytes, the effective reduction potential of Cs⁺ is often slightly lower or comparable but it does not alloy with Lithium.

-

Dendrite Tip Accumulation: When a Li dendrite tip protrudes, the electric field intensifies at the tip. Cs⁺ cations accumulate at this high-field region to form a positively charged electrostatic shield.

-

Repulsion: This shield repels incoming Li⁺ ions, forcing them to deposit on adjacent, flatter regions of the anode, thereby smoothing the deposition and preventing dendrite propagation.

Experimental Validation: Researchers typically validate this by cycling Li|Li symmetric cells. Electrolytes containing CsTFSI exhibit stable voltage profiles for >1000 hours, whereas control electrolytes fail via short-circuit within <200 hours.

Figure 2: Self-Healing Electrostatic Shield (SHES) mechanism of CsTFSI in Lithium-Metal Batteries.

Applications in Perovskite Solar Cells (PSCs)

In the race for stable Perovskite Solar Cells, CsTFSI is employed not just as an additive but as a structural dopant in Triple Cation Perovskites (e.g., Cs/MA/FA mixtures).

-

Phase Stabilization: Formamidinium lead iodide (FAPbI₃) suffers from a thermodynamically stable but photo-inactive "yellow phase" (δ-phase) at room temperature. Doping with Cs⁺ (via CsTFSI or CsI) contracts the crystal lattice (due to Cs⁺ being smaller than FA⁺), entropically stabilizing the photo-active "black phase" (α-phase).

-

Why CsTFSI? Unlike CsI, CsTFSI is highly soluble in the organic solvents (DMF/DMSO) used for spin-coating, allowing for more uniform incorporation into the precursor ink without precipitation.

Applications in Organic Synthesis & Drug Development

While less ubiquitous than Cs₂CO₃, CsTFSI offers a unique advantage in medicinal chemistry: Lipophilicity.

-

Soluble Cesium Source: Many nucleophilic substitutions (e.g., alkylation of amines or phenols) require the "Cesium Effect" to enhance reactivity. However, CsF and Cs₂CO₃ are insoluble in many organic solvents (toluene, DCM). CsTFSI dissolves readily in these media, acting as a phase-transfer catalyst that brings the reactive Cs⁺ cation into the organic phase.

-

Lewis Acid Catalysis: The "naked" nature of the Cs⁺ cation (due to the weak coordination of TFSI⁻) makes CsTFSI a mild Lewis acid catalyst for glycosylation reactions and specific C-C bond formations.

Safety, Handling & Storage

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.

-

Hygroscopic: Rapidly absorbs atmospheric moisture.

Storage Protocol:

-

Environment: Must be stored in an inert atmosphere (Argon/Nitrogen) glovebox or desiccator.

-

Container: Tightly sealed glass or HDPE containers with Parafilm/tape seal.

-

Hydrolysis Risk: While TFSI is hydrolytically stable compared to PF₆⁻, prolonged exposure to moisture can lead to the formation of HTFSI (strong acid), which can corrode equipment.

References

-

Synthesis & Properties: TCI Chemicals. Product Specification: Cesium(I) Bis(trifluoromethanesulfonyl)imide (C3264).[1] Retrieved from .

-

Battery Mechanism: Zhang, X. Q., et al. (2016). "Self-healing electrostatic shield for safe lithium metal batteries." Energy & Environmental Science. .

-

Perovskite Stability: Saliba, M., et al. (2016). "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science. .

-

Physicochemical Data: BenchChem. Cesium(I) Bis(trifluoromethanesulfonyl)imide Properties & Safety. Retrieved from .

-

Solubility & Electrolytes: Ue, M., et al. (2002). "Electrochemical properties of organic liquid electrolytes based on quaternary onium salts for electrical double-layer capacitors." Journal of The Electrochemical Society. .

Sources

Technical Deep Dive: Thermal Properties & Synthesis of Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI)

Topic: Melting Point & Thermal Characterization of Cesium(I) Bis(trifluoromethanesulfonyl)imide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI), CAS 91742-16-4 , is a high-purity ionic salt critical to the development of next-generation electrolytes and stable ionic liquids. Its defining thermal characteristic is a sharp melting point at 122°C , a value that serves as a primary indicator of purity and crystalline integrity. Unlike lithium analogs used in standard battery chemistries, CsTFSI offers superior thermal stability and unique cation-anion coordination dynamics, making it a candidate of interest for high-temperature electrochemical applications and advanced catalysis.

This guide provides a rigorous analysis of the melting behavior, synthesis protocols, and thermal stability profiles of CsTFSI, designed to support reproducible experimental workflows.

Physicochemical Profile

The thermal behavior of CsTFSI is governed by the weak coordination between the large, soft Cesium cation (Cs⁺) and the charge-delocalized TFSI anion ([N(SO₂CF₃)₂]⁻). This "soft-soft" interaction results in a lattice energy that is lower than that of smaller alkali metal salts (like LiTFSI), yet sufficient to maintain a solid state up to 122°C.

Table 1: Key Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | Cesium(I) Bis(trifluoromethanesulfonyl)imide | Common abbr: CsTFSI, CsNTf2 |

| CAS Number | 91742-16-4 | Note: 91742-16-8 is occasionally cited in error. |

| Melting Point | 122 °C (395 K) | Sharp endotherm in DSC; depression indicates moisture. |

| Molecular Weight | 413.04 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store under Argon/N₂. |

| Solubility | High: Water, Acetonitrile, AcetoneLow: Hexane, Toluene | Soluble in polar aprotic solvents. |

| Decomposition | > 350 °C | High thermal stability window. |

Thermal Analysis: Melting & Stability

Accurate determination of the melting point is not merely a physical constant check but a quality control gate. The presence of water (even at ppm levels) or halide impurities can significantly depress the melting point and alter the phase transition enthalpy.

Melting Point Characterization (DSC)

The standard melting point of 122°C is observed as a sharp endothermic peak during Differential Scanning Calorimetry (DSC).

-

Onset Temperature: Typically ~121.5°C for high-purity (>99.9%) samples.

-

Peak Temperature: 122°C.

-

Hysteresis: CsTFSI may exhibit supercooling behavior upon cooling, recrystallizing at temperatures significantly below 122°C depending on the cooling rate.

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) reveals that CsTFSI is exceptionally stable compared to organic salts.

-

Dehydration Event: Minor mass loss < 100°C indicates adsorbed moisture (hygroscopicity).

-

Decomposition Onset: Significant mass loss typically begins above 350°C , involving the breakdown of the S-N bond in the TFSI anion. This high stability makes it suitable for high-temperature ionic liquid formulations.

Visualization: Thermal Analysis Logic

The following diagram illustrates the decision logic for characterizing CsTFSI thermal properties.

Figure 1: Logical workflow for validating CsTFSI purity via thermal analysis (TGA/DSC).

Synthesis & Purification Protocols

To achieve the reference melting point of 122°C, synthesis must minimize halide contamination and ensure complete removal of water. The preferred method is Acid-Base Neutralization or Metathesis .

Protocol: Neutralization Route (Recommended)

This method avoids halide contamination (Cl⁻, Br⁻) which is common in metathesis routes involving CsCl.

Reagents:

-

Cesium Carbonate (

) or Cesium Hydroxide ( -

Hydrogen Bis(trifluoromethanesulfonyl)imide (

) (aqueous solution).

Step-by-Step Methodology:

-

Stoichiometric Mixing: Dissolve

in high-purity water (18 MΩ). Slowly add a stoichiometric amount of-

Reaction:

-

-

Reaction Control: Stir at room temperature until

evolution ceases and pH is neutral (pH ~7). -

Water Removal: Evaporate water using a rotary evaporator at 60°C under reduced pressure.

-

Drying (Critical): The resulting white solid must be dried in a vacuum oven at 100–110°C for at least 24 hours (or 48h for ultra-dry applications).

-

Note: Incomplete drying is the #1 cause of melting point depression.

-

-

Storage: Transfer immediately to an Argon-filled glovebox.

Visualization: Synthesis Workflow

Figure 2: Synthesis pathway via carbonate neutralization to ensure halide-free product.

Applications in Research & Development

Electrolyte Additive

CsTFSI is used in Lithium-ion battery electrolytes to suppress lithium dendrite formation. The "Self-Healing Electrostatic Shield" mechanism relies on the lower reduction potential of

-

Mechanism:

accumulates near dendrite tips (regions of high field density) without reducing, creating an electrostatic shield that forces

Ionic Liquids

Used as a component to tune the melting point and viscosity of ionic liquid mixtures. Eutectic mixtures of CsTFSI with other salts can result in liquids stable over wide temperature ranges.

References

-

Benchchem. Cesium(I) Bis(trifluoromethanesulfonyl)imide Properties & Safety. Retrieved from (Verified 122°C Melting Point).

-

TCI Chemicals. Product Specification: Cesium Bis(trifluoromethanesulfonyl)imide (C3264). Retrieved from .

-

ChemicalBook. Cesium(I) Bis(trifluoromethanesulfonyl)imide (CAS 91742-16-4) Technical Data. Retrieved from .

-

American Elements. Cesium Bis(trifluoromethanesulfonyl)imide Data Sheet. Retrieved from .

-

CymitQuimica. Safety Data Sheet & Properties for CAS 91742-16-4. Retrieved from .

An In-depth Technical Guide to the Solubility of Cesium bis(trifluoromethanesulfonyl)imide in Various Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of Cesium bis(trifluoromethanesulfonyl)imide (CsTFSI). As a Senior Application Scientist, this document synthesizes key data with practical insights to support your research and development endeavors.

Introduction: The Significance of Cesium bis(trifluoromethanesulfonyl)imide (CsTFSI)

Cesium bis(trifluoromethanesulfonyl)imide (CsTFSI) is a salt composed of a cesium cation (Cs⁺) and a bis(trifluoromethanesulfonyl)imide anion (TFSI⁻). The unique properties of the large, soft cesium cation and the bulky, non-coordinating TFSI anion impart this salt with a range of desirable characteristics, including high thermal stability and electrochemical stability. Its solubility in various solvents is a critical parameter that dictates its utility in a wide array of applications, from electrolyte formulations in energy storage devices to catalysis and organic synthesis. An understanding of its solubility behavior is paramount for designing and optimizing processes in these fields.

Caption: Relationship between CsTFSI, its key properties, and applications.

Theoretical Framework of Solubility

The solubility of an ionic compound like CsTFSI in a given solvent is governed by a delicate balance of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Several key factors influence the solubility of CsTFSI:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid CsTFSI. The large size of both the cesium cation and the TFSI anion results in a relatively low lattice energy compared to salts with smaller, harder ions. This lower energy barrier facilitates the dissolution process.

-

Solvation Energy: This is the energy released when the individual ions (Cs⁺ and TFSI⁻) are surrounded and stabilized by solvent molecules. The strength of ion-dipole interactions between the ions and polar solvent molecules is a primary driver of solvation.

-

Solvent Polarity: Polar solvents, characterized by a significant dipole moment, are generally better at solvating ions. Protic polar solvents (e.g., water, methanol, ethanol) can form hydrogen bonds, which can further enhance the solvation of anions. Aprotic polar solvents (e.g., acetonitrile, dimethylformamide, acetone) lack O-H or N-H bonds but still possess a strong dipole moment capable of solvating ions.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution. If the dissolution process is endothermic (absorbs heat), solubility will increase with temperature. Conversely, if it is exothermic (releases heat), solubility will decrease as the temperature rises. For most salts, dissolution is endothermic, leading to increased solubility at higher temperatures.

Quantitative Solubility of CsTFSI

The solubility of CsTFSI exhibits significant variation across different solvent classes. While general statements about its solubility are prevalent, precise quantitative data is crucial for experimental design. The following table summarizes available quantitative and qualitative solubility information for CsTFSI in a range of common laboratory solvents.

| Solvent | Solvent Type | Solubility ( g/100 g solvent) at 25 °C | Observations |

| Water | Polar Protic | Soluble[1] | There are conflicting reports, with some sources stating it is insoluble[2]. However, the general trend for cesium salts and salts with the TFSI anion suggests at least moderate solubility in water. |

| Acetonitrile | Polar Aprotic | High[2] | Known to be a good solvent for many ionic liquids and salts. |

| Methanol | Polar Protic | Data not available | Expected to be a reasonably good solvent due to its polarity. |

| Ethanol | Polar Protic | Data not available | Similar to methanol, it is expected to dissolve CsTFSI to some extent. |

| Acetone | Polar Aprotic | Data not available | Its polarity suggests it could be a potential solvent. |

| Dichloromethane | Polar Aprotic | Data not available | Lower polarity compared to other aprotic solvents may limit solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Data not available | High polarity and dielectric constant suggest it is likely a good solvent for CsTFSI. |

Note: The lack of extensive, standardized quantitative data highlights the necessity for experimental determination of CsTFSI solubility for specific applications.

Experimental Determination of Solubility: A Validated Protocol

To address the need for reliable and reproducible solubility data, this section outlines a detailed, self-validating protocol based on the isothermal shake-flask method coupled with gravimetric analysis. This method is a gold standard for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution of CsTFSI in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. The excess, undissolved solid is then separated, and the concentration of CsTFSI in the saturated supernatant is determined by evaporating the solvent and weighing the remaining solid.

Materials and Equipment

-

Cesium bis(trifluoromethanesulfonyl)imide (high purity)

-

Solvents (analytical grade, anhydrous where appropriate)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Centrifuge with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with airtight seals

-

Drying oven

-

Desiccator

Step-by-Step Methodology

Caption: Isothermal Shake-Flask Method Workflow.

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of CsTFSI to a known volume or weight of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure the measured solubility is constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

For more effective separation, centrifuge the vials at the same temperature as the equilibration to sediment the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the aliquot through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature. This step is critical to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered aliquot of the saturated solution to the pre-weighed dish and record the total weight.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of CsTFSI.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried CsTFSI. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved CsTFSI is the final mass of the dish and salt minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the dish with the solution minus the final mass of the dish and salt.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained data, the following self-validating steps are crucial:

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points during equilibration confirms that a true equilibrium has been reached.

-

Purity of Materials: The purity of both the CsTFSI and the solvents should be verified before use, as impurities can significantly affect solubility.

-

Temperature Control: Precise and constant temperature control throughout the experiment is paramount.

-

Replicate Experiments: Performing the experiment in triplicate for each solvent provides a measure of the precision and allows for the calculation of standard deviation.

Conclusion

The solubility of Cesium bis(trifluoromethanesulfonyl)imide is a critical parameter that underpins its diverse applications. While qualitative descriptions of its solubility are available, this guide emphasizes the importance of quantitative data and provides a robust, validated experimental protocol for its determination. The isothermal shake-flask method with gravimetric analysis offers a reliable means to obtain accurate and reproducible solubility data. By following the detailed methodology and incorporating the principles of self-validation, researchers can confidently generate the necessary data to advance their work in areas where CsTFSI plays a vital role.

References

-

ChemBK. (I)Cesium(I) Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Scribd. 4 - Solubility - Gravimetric Method | PDF. Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Loba Chemie. 75-05-8 CAS | ACETONITRILE | GC-HS Solvents | Article No. 0017F. Retrieved from [Link]

-

Wikipedia. Dimethylformamide. Retrieved from [Link]

-

IUPAC-NIST Solubilities Database. Dichloromethane with Water. Retrieved from [Link]

-

Chem.libretexts.org. 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

CUNY Academic Works. Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Retrieved from [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

Sources

Technical Deep Dive: Electrochemical Stability of CsTFSI

Executive Summary

Cesium bis(trifluoromethanesulfonyl)imide (CsTFSI) has emerged as a critical electrolyte salt, transcending its traditional role as a mere additive. Its unique physicochemical properties—specifically the delocalized charge of the TFSI⁻ anion and the low charge density of the Cs⁺ cation—allow it to engineer the Electrochemical Stability Window (ESW) of electrolytes in unprecedented ways.

This guide provides a rigorous analysis of the ESW of CsTFSI across three distinct solvent environments: Aqueous "Water-in-Salt" (WiS) systems , Solid Polymer Electrolytes (SPEs) , and Ionic Liquids . We move beyond literature values to explore the causality of degradation and provide a self-validating experimental protocol for determining ESW with pharmaceutical-grade precision.

Fundamental Electrochemistry of CsTFSI

The electrochemical stability of CsTFSI is not an intrinsic constant; it is a system-dependent variable governed by the interaction between the salt, the solvent, and the electrode interface.

The Anion: TFSI⁻ (Bis(trifluoromethanesulfonyl)imide)

The TFSI⁻ anion is the primary contributor to anodic (oxidative) stability.

-

Mechanism: The electron-withdrawing nature of the two trifyl (–SO₂CF₃) groups highly delocalizes the negative charge across the N-S-O core.

-

HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) of TFSI⁻ is low in energy, making electron extraction (oxidation) difficult. Theoretical calculations and experimental data place the intrinsic oxidation potential of TFSI⁻ between 4.5 V and 5.5 V vs. Li/Li⁺ , depending on the catalytic activity of the working electrode (e.g., Pt vs. Glassy Carbon).

The Cation: Cs⁺ (Cesium)

The Cs⁺ cation influences the cathodic (reductive) limit and solvation structure.

-

Soft Acid Nature: Cs⁺ is a large, soft cation (1.67 Å ionic radius). It has a lower solvation energy compared to Li⁺ or Na⁺, allowing it to shed solvent shells more easily.

-

SEI Formation: In aqueous systems, Cs⁺ plays a specific role in driving the potential of the electrode surface to values where a Solid Electrolyte Interphase (SEI) can form, kinetically suppressing hydrogen evolution.

Critical Application Domains

The "Water-in-Salt" (WiS) Paradigm

The most transformative application of CsTFSI is in expanding the stability window of aqueous electrolytes. Pure water thermodynamically decomposes at 1.23 V .

-

The Phenomenon: By dissolving CsTFSI (often mixed with LiTFSI) at super-concentrations (>20 m), the abundance of free water molecules is depleted.

-

Mechanism: Water molecules are tightly coordinated to Cs⁺/Li⁺ cations. The HOMO of the electrolyte shifts down (improving anodic stability), and the LUMO shifts up.

-

Result: The ESW expands from 1.23 V to > 2.5 V - 3.0 V .[1] This enables "high-voltage" aqueous batteries that are non-flammable.

Solid Polymer Electrolytes (PEO)

In Poly(ethylene oxide) (PEO) systems, CsTFSI is used to suppress polymer crystallinity and enhance conductivity.

-

Stability Limit: PEO-CsTFSI electrolytes are generally stable up to 4.05 V – 4.5 V vs. Li/Li⁺ .

-

Limiting Factor: Research indicates the limiting factor is often the terminal –OH groups of the PEO chain, not the CsTFSI salt itself. Capping these groups (e.g., with –OCH₃) can extend the window to 4.3 V or higher.[2]

Validated Experimental Protocol: ESW Determination

To ensure data integrity comparable to pharmaceutical stability testing, the following "Self-Validating" protocol for Linear Sweep Voltammetry (LSV) is recommended.

Experimental Setup

-

Cell: 3-Electrode Swagelok or Glass Cell (air-tight).

-

Working Electrode (WE): Glassy Carbon (GC) (3 mm dia) or Platinum (Pt). Note: Pt may catalyze oxidation earlier than GC.

-

Counter Electrode (CE): Platinum Wire or Foil (Surface area > 10x WE).

-

Reference Electrode (RE):

-

Aqueous: Ag/AgCl (3M KCl).

-

Non-Aqueous:[3] Ag/Ag⁺ (0.01M AgNO₃ in ACN) or Li metal ribbon.

-

The Protocol (Step-by-Step)

-

Electrode Polishing: Polish WE with 0.05 µm alumina slurry. Sonicate in ethanol/water. Validation: Surface must be mirror-like; check OCV stability.

-

OCV Stabilization: Rest cell for 2-4 hours until Open Circuit Voltage (OCV) drift is < 1 mV/hour.

-

Impedance Check (EIS): Measure High-Frequency Resistance (HFR). Critical Step: You must apply IR-compensation (85-90%) to the LSV scan. Without this, the voltage drop (

) will artificially inflate your stability window. -

Linear Sweep Voltammetry (LSV):

-

Anodic Scan: OCV

+6.0 V (vs. Ref). Scan rate: 0.1 – 1.0 mV/s. -

Cathodic Scan: OCV

-2.0 V (or until plating).

-

-

Cut-off Definition: Define the stability limit as the potential where current density exceeds 10 µA/cm² (strict) or 100 µA/cm² (industrial standard). Do not rely on visual "onset."

Experimental Workflow Diagram

Figure 1: Self-validating workflow for accurate Electrochemical Stability Window determination. The EIS/IR-Compensation step is critical to prevent false-positive window expansion.

Degradation Mechanisms

Understanding how CsTFSI degrades is as important as knowing when it degrades.

Anodic Oxidation Pathway

At high potentials (> 4.5 V), the TFSI⁻ anion undergoes oxidation.

-

Step 1: Electron transfer from the Nitrogen lone pair.

-

Step 2: Formation of a radical species [N(SO₂CF₃)₂]•.

-

Step 3: Bond cleavage (C-S or N-S), releasing SO₂ and CF₃• radicals.

-

Step 4: These radicals attack the solvent (e.g., PEO chain scission or water oxidation).

Cathodic Reduction Pathway

-

Step 1: Reduction of Cs⁺ to metallic Cs (if potential reaches ~0 V vs Cs/Cs⁺).

-

Step 2 (in WiS): Reduction of water (Hydrogen Evolution Reaction - HER). CsTFSI suppresses this by forming a CsF/CsOH-rich SEI that blocks water access to the electrode.

Figure 2: Mechanistic pathway of CsTFSI electrochemical degradation. Anodic stability is limited by radical formation, while cathodic stability relies on SEI passivation.

Data Summary: ESW of CsTFSI Systems

| Electrolyte System | Solvent Matrix | Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | ESW (ΔV) | Reference |

| Aqueous (Dilute) | H₂O (< 1 m) | Pt / GC | ~1.23 V (OER) | ~0.0 V (HER) | 1.23 V | [1] |

| Water-in-Salt | H₂O (> 20 m CsTFSI/LiTFSI) | GC | > 2.5 V | < -1.0 V | ~3.0 V | [2, 6] |

| Solid Polymer | PEO (Polyethylene Oxide) | Li / Stainless Steel | 4.05 – 4.3 V | 0 V (Li plating) | ~4.3 V | [3, 4] |

| Ionic Liquid | Pure CsTFSI (Molten) | Pt | > 4.5 V | ~0 V | > 4.5 V | [5] |

Note: Potentials for PEO and IL are typically vs. Li/Li⁺. Aqueous potentials are often reported vs. SHE or Ag/AgCl and converted.

References

-

Suo, L., et al. (2015). "Water-in-salt" electrolyte enables high-voltage aqueous lithium-ion chemistries.[1] Science, 350(6263), 938-943. Link

-

Reber, D., et al. (2020). Electrochemical Stability of Water-in-Salt Electrolytes. Journal of The Electrochemical Society.[4] Link

-

Yang, X., et al. (2020).[2] Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes. Energy & Environmental Science. Link

-

Tong, B., et al. (2018).[5] Development of the PEO Based Solid Polymer Electrolytes for All-Solid State Lithium Ion Batteries.[2] Polymers.[2][5][6][7] Link

-

BenchChem. Cesium(I) Bis(trifluoromethanesulfonyl)imide Properties. Link

-

Dubouis, N., et al. (2018). The water-in-salt electrolyte: A new dawn for aqueous batteries? Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. eng.uwo.ca [eng.uwo.ca]

- 3. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

The TFSI Anion: Molecular Architecture, Electrochemical Stability, and Application Protocols

Technical Whitepaper | Version 2.0

Executive Summary

The bis(trifluoromethane)sulfonimide anion (

This guide dissects the TFSI anion's behavior from a mechanistic standpoint, providing researchers with the causal links between molecular structure and macroscopic performance, specifically within energy storage and pharmaceutical formulation contexts.

Molecular Architecture & Physicochemical Properties[1][2][3][4]

The dominance of TFSI in ionic liquid chemistry stems from its ability to frustrate crystal lattice packing. Unlike spherical anions (

Charge Delocalization and Weak Coordination

The central nitrogen atom in TFSI is flanked by two strongly electron-withdrawing sulfonyl groups (

-

Mechanism: The negative charge is not localized on the nitrogen; it is delocalized across the S-N-S core and the four oxygen atoms.

-

Causality: This extensive delocalization reduces the charge density, making TFSI a Weakly Coordinating Anion (WCA) .

-

Result: The electrostatic attraction between the cation and the TFSI anion is significantly weaker than in halides or carboxylates, directly leading to lower viscosity and higher ionic conductivity compared to other hydrophobic anions.

Conformational Flexibility (The "Plasticity" Effect)

TFSI exists in a dynamic equilibrium between two conformers:

-

Trans (

symmetry): The lowest energy state, where the -

Cis (

symmetry): A higher energy state (approx. 3.5 – 7 kJ/mol higher), where

Because the energy barrier for rotation around the S-N bond is low, both conformers coexist in the liquid phase. This conformational disorder acts as an "entropic entangler," preventing the efficient packing required for crystallization.

Visualization: Structure-Property Causality

The following diagram illustrates how the molecular features of TFSI translate into observable macroscopic properties.

Figure 1: Causal pathway linking TFSI molecular architecture to key ionic liquid properties.

Electrochemical Performance

For battery and supercapacitor applications, TFSI is often preferred over

Electrochemical Stability Window (ESW)

The ESW is defined by the reduction potential of the cation and the oxidation potential of the anion.

-

Anodic Limit (Oxidation): TFSI is highly resistant to oxidation, typically stable up to 5.0 – 5.5 V vs. Li/Li⁺ .

-

Cathodic Limit (Reduction): While TFSI is stable, the limit is usually set by the cation (e.g., Imidazolium reduces around 1.0 V; Pyrrolidinium reduces around 0.0 V vs Li/Li⁺).

The Aluminum Corrosion Challenge

A critical operational caveat is the interaction with Aluminum current collectors in Li-ion batteries.

-

Issue: Unlike

, TFSI does not naturally form a stable passivation layer on Aluminum at high voltages (> 3.8 V). This leads to anodic dissolution (corrosion) of the Al collector. -

Mitigation: Researchers must use passivation additives (e.g., LiBOB or LiDFOB) or use fluorinated solvents to form a protective interface.

Comparative Data Profile

| Property | TFSI ( | Hexafluorophosphate ( | Tetrafluoroborate ( |

| Hydrolytic Stability | High (Stable in water) | Low (Generates HF) | Moderate |

| Viscosity (w/ Emim) | Low (~34 cP) | Moderate (~250 cP*) | Moderate (~40 cP) |

| Anodic Stability | High (~5.5 V) | Very High (~6.0 V) | High (~5.8 V) |

| Al Passivation | Poor (Corrosive) | Excellent | Good |

| Hydrophobicity | High | Variable | Low (Water soluble) |

*Note: Viscosity values are approximate and cation-dependent;

TFSI in Pharmaceutical Development (API-ILs)

In drug development, TFSI is utilized not typically for oral delivery (due to fluorination/persistence concerns) but for transdermal delivery and crystal engineering .

The API-IL Strategy

Many Active Pharmaceutical Ingredients (APIs) are crystalline solids with poor solubility. By pairing a cationic API (e.g., Lidocaine, Procaine) with the TFSI anion, the lattice energy is disrupted.

-

Outcome: The drug becomes a liquid at room temperature (API-IL).

-

Benefit: Liquid APIs penetrate the stratum corneum (skin barrier) significantly better than solid crystalline forms, enhancing bioavailability for topical applications.

Toxicity and Safety Note

Critical Check: TFSI is a fluorinated, persistent anion.

-

In Vivo: It is generally not recommended for oral administration in early-stage formulation due to potential bio-accumulation and lack of metabolic clearance pathways.

-

Use Case: It serves as a "Model Anion" to prove the concept of liquefaction, or for ex vivo synthesis processing aids. For clinical oral formulations, bio-derived anions (e.g., oleate, lactate) are preferred.

Experimental Protocol: Synthesis & Purification

To ensure high electrochemical reliability, halide impurities must be removed. The standard synthesis is Anion Metathesis .

Reagents[5]

-

Precursor: 1-Ethyl-3-methylimidazolium Chloride ([Emim]Cl) or similar halide salt.

-

Source of Anion: Lithium bis(trifluoromethane)sulfonimide (LiTFSI).[1]

-

Solvent: Deionized Water (TFSI ILs are hydrophobic and will phase separate).

Step-by-Step Workflow

-

Stoichiometric Mixing: Dissolve [Emim]Cl and LiTFSI separately in minimal distilled water. Mix the two solutions.

-

Observation: The solution will immediately turn cloudy as the hydrophobic [Emim][TFSI] forms and separates from the aqueous phase.

-

-

Phase Separation: Allow the mixture to settle in a separatory funnel. The IL (denser than water,

) will form the bottom layer. -

Washing (The Critical Step): Drain the IL layer. Re-add fresh deionized water, shake vigorously, and settle. Repeat this 3–5 times.

-

Purpose: This removes the byproduct (LiCl) and unreacted starting materials.

-

-

The Silver Nitrate Test (Self-Validation):

-

Take a small aliquot of the wash water.

-

Add 2 drops of

solution. -

Pass: Solution remains clear.

-

Fail: White precipitate (

) forms. Action: Continue washing.

-

-

Drying: Remove residual water using a rotary evaporator (

under vacuum) followed by high-vacuum drying (

Visualization: Synthesis Workflow

Figure 2: Metathesis synthesis workflow with integrated halide validation step.

References

-

Watanabe, M., et al. (2017). "Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices." Chemical Reviews, 117(10), 7190–7239. Link

-

MacFarlane, D. R., et al. (2014). "Ionic liquids and their solid-state analogues as materials for energy generation and storage." Nature Reviews Materials. Link

-

Hough, W. L., et al. (2007). "The third evolution of ionic liquids: active pharmaceutical ingredients." New Journal of Chemistry, 31, 1429. Link

-

Fujii, K., et al. (2013). "Conformational Equilibrium of Bis(trifluoromethanesulfonyl)imide Anion in Ionic Liquids." The Journal of Physical Chemistry B, 117(50). Link

-

Bonhôte, P., et al. (1996). "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts." Inorganic Chemistry, 35(5), 1168–1178. Link

Sources

Cesium(I) Bis(trifluoromethanesulfonyl)imide safety data sheet and handling precautions

Handling, Safety, and Application Protocols for High-Performance Research

Executive Summary

Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI, CAS: 91742-16-4) has emerged as a critical electrolyte additive and cation source in next-generation energy storage (Li-ion batteries) and optoelectronics (perovskite solar cells).[1] Its utility stems from the unique combination of the large, soft cesium cation (

However, its handling presents a dual challenge: personnel safety due to its corrosivity (Skin Corr. 1B) and experimental integrity due to its hygroscopic nature. This guide synthesizes safety data with field-proven handling protocols to ensure both researcher safety and data reliability.

Physicochemical Profile

Understanding the physical state of CsTFSI is the first line of defense against exposure and experimental failure.

| Property | Value | Context for Handling |

| CAS Number | 91742-16-4 | Universal identifier for SDS retrieval.[2] |

| Formula | Molecular Weight: 413.04 g/mol . | |

| Appearance | White crystalline powder | Fine particulates can be easily aerosolized; use anti-static tools. |

| Melting Point | 122 °C | Solid at RT; melts safely below decomposition, allowing melt-processing. |

| Solubility | High (Water, Acetonitrile, DMF) | Critical: Highly soluble in polar organic solvents used in battery/perovskite workflows. |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, forming a corrosive solution and degrading device performance. |

Expert Insight: The melting point of 122°C is a key purity indicator. Impure or hydrated samples often exhibit a depressed melting range (<118°C).

Hazard Identification & Toxicology (GHS Standards)

CsTFSI is not merely an irritant; it is a corrosive solid . The TFSI anion is stable and lipophilic, potentially aiding skin penetration, while the acidity generated upon hydrolysis can cause deep tissue damage.

GHS Classification

-

Signal Word: DANGER

-

Hazard Statements:

Mechanism of Injury

-

Chemical Burns: Upon contact with skin moisture, the salt dissociates. The TFSI anion is weakly basic, but the high ionic strength and potential for hydrolysis (generating trace HF in extreme acidic/wet conditions) can lead to cellular necrosis.

-

Ocular Damage: The solid is abrasive and chemically corrosive. Contact can cause irreversible corneal opacity.

Emergency Response Logic

-

Skin Contact: Immediate irrigation is non-negotiable. Do not attempt to neutralize with vinegar or baking soda; the heat of neutralization can worsen the burn. Flush with water for 15+ minutes.

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to dust inhalation, seek immediate medical attention.

Advanced Handling & Storage Protocols

For high-performance applications (e.g., >20% efficiency perovskites), "safe" handling equals "dry" handling. Moisture is the primary contaminant that compromises CsTFSI efficacy.

The "Dry-Chain" Protocol

To maintain scientific integrity, CsTFSI must be handled under an inert atmosphere.

Figure 1: The "Dry-Chain" protocol ensures CsTFSI is never exposed to ambient humidity from receipt to solvation.

Personal Protective Equipment (PPE) Matrix

| Zone | Respiratory | Dermal | Ocular |

| Open Lab (Weighing) | N95 or P100 Respirator | Double Nitrile Gloves (0.11 mm min) | Chemical Splash Goggles |

| Glovebox | None (Closed System) | Butyl/Neoprene Box Gloves | Safety Glasses (Standard) |

| Fume Hood (Solution) | Standard Ventilation | Nitrile Gloves | Safety Glasses + Face Shield |

Why Double Nitrile? TFSI salts are highly soluble in organic solvents. If you spill a CsTFSI/DMF solution on a single glove, the solvent permeates rapidly, carrying the corrosive ions to your skin. Double gloving provides a breakthrough buffer.

Experimental Workflow: Anhydrous Electrolyte Preparation

Objective: Prepare a 1.0 M CsTFSI additive solution in PC (Propylene Carbonate) for battery testing.

Pre-requisites

-

Environment: Argon-filled glovebox (

ppm, -

Materials: Anhydrous CsTFSI (dried at 100°C under vacuum for 12h), Anhydrous PC.

-

Vessels: PTFE or Polypropylene volumetric flasks (Glass can leach sodium/silicates over long durations with some electrolytes, though borosilicate is generally acceptable for short term).

Step-by-Step Protocol

-

Drying: Even "anhydrous" commercial salts should be dried. Place CsTFSI in a vacuum oven at 100°C for 12 hours. Transfer to the glovebox antechamber while still hot (or under vacuum) to prevent moisture uptake during cooling.

-

Weighing:

-

Use an anti-static gun on the weighing boat. CsTFSI powder is static-prone and can "jump," creating a contamination hazard.

-

Weigh 41.30 g of CsTFSI for a 100 mL solution.

-

-

Solvation:

-

Add ~70 mL of anhydrous PC to the volumetric flask.

-

Add the CsTFSI powder slowly via a wide-mouth funnel to prevent clogging.

-

Note: The dissolution is slightly exothermic. Allow to cool if necessary.[4]

-

-

Finalizing:

-

Dilute to the 100 mL mark with PC.

-

Add activated molecular sieves (3Å or 4Å) to the final solution to scavenge any residual moisture introduced during handling.

-

-

Waste Disposal:

-

Do not pour down the drain. CsTFSI solutions must be collected in Halogenated Organic Waste streams due to the fluorinated anion.

-

Compatibility & Incompatibility Logic

Understanding what CsTFSI reacts with is crucial for preventing fires and equipment damage.

Figure 2: Compatibility matrix highlighting critical storage and reaction risks.

Critical Incompatibility: Strong Acids

Contact with strong mineral acids (e.g., conc.

References

-

American Elements. (n.d.).[5] Cesium Bis(trifluoromethanesulfonyl)imide Safety Data Sheet. Retrieved from [Link]

-

Solvionic. (2024).[3] Safety Data Sheet: Cesium bis(trifluoromethanesulfonyl)imide 99.5%. Retrieved from [Link]

-

Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science. (Contextualizing the hygroscopic handling importance). Retrieved from [Link]

Sources

The Alchemist's Dilemma: A Senior Application Scientist's Guide to the Proper Handling and Storage of Hygroscopic CsTFSI

For researchers, scientists, and drug development professionals working with advanced materials, Cesium bis(trifluoromethanesulfonyl)imide (CsTFSI) presents a powerful tool. Its unique properties make it a valuable component in a range of applications, from high-performance batteries to cutting-edge perovskite solar cells. However, its efficacy is intrinsically linked to its purity, a characteristic that is directly threatened by its hygroscopic nature. This guide provides an in-depth technical framework for the proper handling and storage of CsTFSI, moving beyond a simple list of procedures to explain the causality behind each recommendation, ensuring the integrity of your research and the reliability of your results.

Part 1: The Nature of the Beast - Understanding the Hygroscopicity of CsTFSI

Cesium bis(trifluoromethanesulfonyl)imide is a salt that readily absorbs moisture from the atmosphere. This hygroscopicity is a double-edged sword. While its ionic nature contributes to its desirable properties, it also makes it susceptible to degradation in the presence of water. The interaction with water can lead to hydrolysis, altering the chemical composition and, consequently, the material's performance. For instance, in perovskite solar cells, the presence of moisture is a well-documented degradation pathway that can significantly reduce device efficiency and lifespan.[1] Therefore, maintaining a scrupulously dry environment is not merely a suggestion but a fundamental requirement for working with CsTFSI.

Part 2: The Sanctum of Synthesis - Mastering the Controlled Environment

To preserve the integrity of CsTFSI, all handling and storage must be conducted within a controlled, inert atmosphere. The gold standard for this is a glovebox.

The Glovebox: Your Fortress Against Moisture

A glovebox provides a sealed environment with a continuously purified inert gas atmosphere, typically nitrogen or argon, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[2]

Key Glovebox Protocols for CsTFSI:

-

Atmosphere: Utilize high-purity nitrogen or argon gas. For most applications, nitrogen is sufficient.

-

Moisture and Oxygen Levels: Maintain moisture and oxygen levels below 1 ppm. Regularly monitor these levels using the glovebox's integrated sensors.

-

Ante-chamber Protocol: The antechamber is the gateway to the inert environment and must be used meticulously.

-

All items, including spatulas, weigh boats, vials, and containers of CsTFSI, must be introduced into the glovebox via the antechamber.

-

Perform a minimum of three vacuum-refill cycles with the inert gas to purge any atmospheric contaminants from the antechamber before opening the inner door.

-

For porous materials like kimwipes or filter paper, a prolonged period of degassing under vacuum within the antechamber is recommended to remove adsorbed moisture.[3]

-

Aliquoting and Weighing: A Precise and Deliberate Workflow

The process of aliquoting and weighing hygroscopic powders like CsTFSI requires a systematic approach to prevent moisture contamination.

Step-by-Step Aliquoting and Weighing Protocol:

-

Pre-Drying of Tools and Containers: All spatulas, glassware, and storage vials should be oven-dried at a temperature above 100°C for several hours and then cooled down in a desiccator before being introduced into the glovebox antechamber.

-

Equilibration: Allow the container of CsTFSI and all tools to equilibrate to the glovebox atmosphere for at least 30 minutes before opening. This prevents condensation of any residual moisture onto the cold surfaces.

-

Static Control: Hygroscopic powders can be prone to static electricity, making them difficult to handle. If static is an issue, an anti-static gun can be used inside the glovebox.[4]

-

Weighing: Use a calibrated analytical balance placed inside the glovebox. Ensure the balance is level and stable.

-

Transfer: Use a clean, dry spatula to transfer the desired amount of CsTFSI to a pre-weighed, dry vial. Work swiftly but carefully to minimize the time the main stock container is open.

-

Sealing: Immediately and tightly seal both the new aliquot vial and the main stock container. For long-term storage, consider sealing the vials with high-quality paraffin film as an extra precaution before removing them from the glovebox.

Diagram of the Glovebox Workflow for Handling CsTFSI:

Part 3: The Consequences of Neglect - Impact of Moisture on CsTFSI

Even minor exposure to moisture can have significant consequences on the performance of CsTFSI, particularly in sensitive applications.

| Application | Acceptable Moisture Level (ppm) | Handling Environment | Potential Consequences of Higher Moisture Levels |

| Perovskite Solar Cells | < 10 | Glovebox (<1 ppm H₂O) | Decreased power conversion efficiency, accelerated device degradation, hysteresis.[1] |

| Lithium-ion Batteries | < 20 | Glovebox (<1 ppm H₂O) or Dry Room | Reduced coulombic efficiency, electrolyte decomposition, and capacity fading. |

| Organic Electronics | < 50 | Glovebox or Desiccator | Altered charge transport properties, device instability, and reduced lifetime. |

| General Research | < 100 | Desiccator | Inconsistent experimental results, and slow degradation of the material. |

Note: These values are indicative and the exact tolerance will depend on the specific application and experimental conditions.

Part 4: The Litmus Test - Quality Control and Characterization

To ensure the quality of your CsTFSI, both before and after handling, a robust characterization plan is essential.

Karl Fischer Titration: Quantifying the Enemy

Karl Fischer (KF) titration is the gold standard for determining the water content in a sample.[5] For a hygroscopic material like CsTFSI, a coulometric KF titrator is often preferred due to its high sensitivity for low moisture levels.[6]

Experimental Protocol for Karl Fischer Titration of CsTFSI:

-

Instrument Preparation: Ensure the KF titrator is in good working order, with fresh, dry reagents. The titration cell should be conditioned to a low background drift.

-

Sample Preparation (in a glovebox):

-

Accurately weigh a small amount of CsTFSI (typically 10-100 mg, depending on the expected water content) into a dry, tared vial.

-

Dissolve the CsTFSI in a suitable anhydrous solvent that is compatible with both the sample and the KF reagents. Anhydrous methanol or a specialized solvent for ionic liquids is a good starting point.[7]

-

-

Titration:

-

Quickly and carefully inject a known volume of the CsTFSI solution into the KF titration cell.

-

The titrator will automatically titrate the water present and provide a result in ppm or percentage.

-

-

Blank Measurement: Run a blank titration with the solvent alone to account for any residual moisture in the solvent.

Differential Scanning Calorimetry (DSC): A Window into Purity

Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the purity of crystalline materials like CsTFSI.[8] The principle is based on the fact that impurities broaden the melting point range and lower the melting temperature.

Experimental Protocol for DSC Analysis of CsTFSI:

-

Sample Preparation (in a glovebox):

-

Accurately weigh a small amount of CsTFSI (typically 2-5 mg) into a hermetically sealed aluminum DSC pan.[1] Using a hermetic pan is crucial to prevent any moisture uptake during the measurement.

-

-

DSC Measurement:

-

Data Analysis:

-

The purity can be calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the DSC software. A sharp, narrow melting peak indicates high purity.

-

Part 5: Prudence and Preparedness - Safety, Spills, and Storage

Personal Protective Equipment (PPE)

When handling CsTFSI, even within a glovebox, appropriate PPE is essential. This includes:

-

Safety glasses or goggles.

-

A lab coat.

-

Chemically resistant gloves (nitrile gloves are generally suitable for short-term handling).

Spill Cleanup

In the event of a spill outside of a controlled environment:

-

Isolate the area: Prevent others from entering the spill zone.

-

Wear appropriate PPE.

-

Contain the spill: For a solid spill, carefully sweep it up and place it in a labeled, sealed container for hazardous waste. Avoid creating dust. For a solution, use an inert absorbent material to soak up the spill.[12][13]

-

Decontaminate the area: Wipe the spill area with a damp cloth (use a solvent that is known to dissolve CsTFSI, if appropriate, followed by water).

-

Dispose of waste: All contaminated materials should be disposed of as hazardous chemical waste according to your institution's guidelines.[14][15]

Long-Term Storage

For optimal long-term stability, CsTFSI should be stored in a tightly sealed container within a desiccator, which is itself kept inside a glovebox. If a glovebox is not available for storage, the sealed container should be placed in a desiccator in a cool, dry, and dark place.[16] Regularly inspect the desiccant and regenerate or replace it as needed.

Conclusion

The successful use of hygroscopic CsTFSI hinges on a meticulous and informed approach to its handling and storage. By understanding the fundamental reasons behind its sensitivity to moisture and by implementing the robust protocols outlined in this guide, researchers can ensure the integrity of their materials, the reproducibility of their experiments, and the overall success of their scientific endeavors. The principles of a controlled environment, rigorous quality control, and a proactive approach to safety are the cornerstones of working with this powerful but delicate compound.

References

-

University of Wisconsin-Madison. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]

-

Glove Box - operation (Guide to Using the High Efficiency GloveBox). (2015, August 20). YouTube. Retrieved from [Link]

-

Solvionic. (2024, January 29). Safety data sheet. Retrieved from [Link]

-

Safety Storage Systems. (2026, January 22). Best Practices for Sourcing, Storing, and Transporting Industrial Chemicals. Retrieved from [Link]

-

Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Treatment, Storage, and Disposal Facilities (TSDF) Toolkit. Retrieved from [Link]

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

-

The University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]

-

Department of Toxic Substances Control. (n.d.). Treatment, Storage, and Disposal Facilities. Retrieved from [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

University of Illinois. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Karl Fischer Titration. Retrieved from [Link]

-

ChemBK. (2024, April 10). CsTFSI. Retrieved from [Link]

-

Palma, S. J. C., & de Campos, C. E. M. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High Purity Organic Compounds. ResearchGate. Retrieved from [Link]

-

University of Maryland. (n.d.). Chemical Waste. Retrieved from [Link]

-

Safety Storage Systems. (2024, February 20). Handling & Transport of Hazardous Chemicals. Retrieved from [Link]

-

American Elements. (n.d.). Cesium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]

-

Sumpter, J. D. (n.d.). Temperature calibration of differential scanning calorimeters. Sump4.com. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Justrite. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]

-

Berry, J. F. (2024, August 21). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

-

GlobalSpec. (2025, February 20). Best practices for small scale chemical storage. Retrieved from [Link]

-

Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

-

De Voogt, W., et al. (2025, August 10). Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]

-

Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Retrieved from [Link]

-

Cicalo, M. (2025, November 10). Best Practices for Dangerous Goods Storage. Supply & Demand Chain Executive. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. ucd.ie [ucd.ie]

- 3. ossila.com [ossila.com]

- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 5. mt.com [mt.com]

- 6. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 7. hiyka.com [hiyka.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Cesium(I) Bis(trifluoromethanesulfonyl)imide | 91742-16-4 [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. Cesium(I) Bis(trifluoromethanesulfonyl)imide | 91742-16-4 | Benchchem [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]

- 15. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 16. chemtech-us.com [chemtech-us.com]

Technical Guide: Bis(trifluoromethanesulfonyl)imide (TFSI) Salts

Advanced Architectures for Electrochemistry and Catalysis

Executive Summary

Bis(trifluoromethanesulfonyl)imide salts (commonly abbreviated as TFSI, NTf2, or BMSI) represent a class of weakly coordinating anions that have fundamentally altered the landscape of high-energy storage and synthetic chemistry.[1] Unlike traditional anions (e.g.,

This guide provides a technical deep-dive for researchers, focusing on the causality between the TFSI molecular structure and its macroscopic applications in Lithium-Metal batteries (LMBs), Ionic Liquids (ILs), and Lewis Acid catalysis for drug development.[1]

Molecular Architecture: The "Weakly Coordinating" Mechanism

To utilize TFSI salts effectively, one must understand why they behave differently from rigid anions. The core utility of the TFSI anion stems from its ability to resist ion pairing.

Structural Causality

The electron-withdrawing power of the two triflyl (

-

Conformational Flexibility: The S-N-S bond angle is highly flexible, allowing the anion to adopt cis (C1) or trans (C2) conformations.[1] This entropic freedom suppresses crystallization.[1]

-

Hydrophobicity: The fluorinated periphery creates a hydrophobic shell, making many TFSI salts water-insoluble (a critical feature for biphasic catalysis), although Li-TFSI remains hygroscopic due to the high Lewis acidity of the lithium cation.

Visualization: Structure-Property Logic

The following diagram maps the molecular features of TFSI to its critical functional outputs.

Figure 1: Causal mapping of TFSI molecular features to macroscopic physicochemical properties.

Experimental Protocol: Synthesis via Metathesis

For researchers synthesizing custom Ionic Liquids (e.g., EMIM-TFSI) or Metal-TFSI catalysts, anion metathesis is the standard protocol.[1] The critical quality attribute (CQA) here is the removal of halide impurities, which are electrochemically active and corrosive.[1]

The Self-Validating Workflow

Objective: Synthesize 1-Ethyl-3-methylimidazolium TFSI ([EMIM][TFSI]) from [EMIM][Br] and Li-TFSI.

Step-by-Step Methodology:

-

Stoichiometric Mixing: Dissolve [EMIM][Br] and Li-TFSI in distilled water (1:1.1 molar ratio). Li-TFSI is used in slight excess to drive the equilibrium.

-

Phase Separation: A biphasic system will form immediately.[1] The hydrophobic [EMIM][TFSI] will settle as the denser bottom layer; the aqueous top layer contains LiBr and excess Li-TFSI.[1]

-

Washing (The Critical Step): Decant the aqueous layer.[1] Wash the IL layer with aliquots of ultra-pure water. Vortex vigorously and centrifuge to separate.[1]

-

Validation (AgNO3 Test):

-

Drying: Dry the IL under high vacuum (<1 mbar) at 60°C for 12 hours to remove trace moisture.

Workflow Diagram

Figure 2: Halide-free synthesis workflow with integrated silver nitrate validation loop.

Application in Energy Storage: Li-TFSI vs. Li-PF6

In the context of Lithium-ion and Lithium-metal batteries, Li-TFSI is the primary challenger to the industry standard,

Comparative Analysis

Li-PF6 is thermally unstable and hydrolyzes to form Hydrofluoric Acid (HF), which degrades cathode materials.[1] Li-TFSI solves the thermal and chemical stability issues but introduces a new challenge: Aluminum Current Collector Corrosion .[2]

| Feature | Li-PF6 (Standard) | Li-TFSI (Advanced) | Impact on Research |

| Thermal Stability | Decomposes >60°C | Stable up to ~360°C | Enables high-temp battery operation.[1] |

| Hydrolysis | Forms HF (Toxic/Corrosive) | Hydrolysis Resistant | Safer handling; longer shelf life.[1] |

| Conductivity | High | Comparable/Slightly Lower | Sufficient for high-rate applications.[1] |

| Anodic Stability | Passivates Aluminum | Corrodes Aluminum (>3.8V) | CRITICAL: Requires passivation additives (e.g., LiNO3) or coated collectors.[1] |

The Aluminum Corrosion Mechanism

Researchers must note that at voltages >3.8V (vs Li/Li+), the TFSI anion reacts with the aluminum substrate to form soluble Al-TFSI complexes, preventing the formation of a stable passivation layer.

-

Mitigation Strategy: Use Li-TFSI in ether-based electrolytes (LMBs) or blend with Li-difluoro(oxalato)borate (LiDFOB) to form a robust passivation film.[1]

Application in Drug Development: Metal-TFSIs

For pharmaceutical researchers, Metal-TFSI salts (e.g.,

Catalytic Utility

The extreme electron-withdrawing nature of the TFSI anion renders the central metal cation highly electrophilic.

-

Key Reaction: Friedel-Crafts Acylation/Alkylation.[1]

-

Advantage: Unlike traditional

(which is stoichiometric and water-sensitive), Metal-TFSIs are water-tolerant and recyclable .[1] They can catalyze reactions in aqueous media, which is vital for Green Chemistry initiatives in pharma. -

Specific Use Case: Glycosylation reactions in carbohydrate chemistry often utilize Metal-TFSIs to activate glycosyl donors with high stereoselectivity.[1]

Handling & Safety (E-E-A-T)

While TFSI salts do not produce HF like

-

Hygroscopicity: Li-TFSI is extremely hygroscopic.[1] It must be handled in a dry room or glovebox (

ppm).[1] Moisture uptake leads to inaccurate electrolyte concentrations.[1] -

Toxicity: Li-TFSI is toxic if swallowed or in contact with skin (causes severe burns).[1][3]

-

Persistence: The C-F bonds make TFSI environmentally persistent (similar to PFAS).[1][4] Waste must be segregated into fluorinated organic waste streams, never general aqueous waste.

References

-

Armand, M., et al. (2011).[1] Ionic-liquid materials for the electrochemical challenges of the future. Nature Materials. [Link]

-

Kobayashi, S., et al. (2002).[1] Lewis Acid Catalysts Stable in Water.[1] Correlation between Catalytic Activity in Water and Hydrolysis Constants and Exchange Rate Constants for Substitution of Inner-Sphere Water Ligands. Journal of the American Chemical Society.[5] [Link]

-

Solvionic. Technical Data Sheet: Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI). [Link][1]

-

Henderson, W. A., et al. (2006).[1] Phase Behavior of Ionic Liquid-LiX Mixtures: Pyrrolidinium Cations and TFSI- Anions. Chemistry of Materials. [Link]

Sources

- 1. Bistriflimide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. In vitro toxicity of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) on Human Renal and Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]

Methodological & Application

Application Notes and Protocols: Cesium(I) Bis(trifluoromethanesulfonyl)imide for High-Performance Supercapacitor Applications

Introduction: The Emerging Role of Cesium(I) Bis(trifluoromethanesulfonyl)imide in Energy Storage

Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), are rapidly gaining prominence in the landscape of energy storage technologies. Their ability to deliver high power density and withstand extensive charge-discharge cycles makes them indispensable for a myriad of applications, from regenerative braking systems in electric vehicles to stabilizing power grids.[1][2] The performance of a supercapacitor is intrinsically linked to its core components, with the electrolyte playing a pivotal role in determining its operational voltage window, energy and power densities, and overall stability.[3]

While organic electrolytes like tetraethylammonium tetrafluoroborate (TEABF4) in acetonitrile (ACN) are the current industry standard, the quest for electrolytes with superior thermal and electrochemical stability has led to the investigation of ionic liquids. Among these, Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI) has emerged as a compelling candidate. This document provides a comprehensive guide for researchers and professionals on the application of CsTFSI in supercapacitors, detailing its properties, preparation protocols, and performance characteristics.

CsTFSI, an ionic salt, offers a unique combination of high ionic conductivity, excellent thermal stability, and a wide electrochemical window.[4] Its large cesium cation (Cs+) presents interesting opportunities for optimizing the electrode-electrolyte interface, a critical factor in enhancing the energy storage capacity of supercapacitors. This guide will delve into the scientific principles underpinning the use of CsTFSI and provide practical, field-tested protocols for its successful implementation in a research and development setting.

Physicochemical Properties of CsTFSI-Based Electrolytes

The selection of an appropriate solvent is crucial for harnessing the full potential of CsTFSI. Acetonitrile (ACN) and propylene carbonate (PC) are two of the most commonly employed solvents in supercapacitor electrolytes due to their favorable dielectric properties and electrochemical stability.

A 1 mol L⁻¹ solution of CsTFSI in acetonitrile (ACN) exhibits a suitable viscosity of less than 1 mPa·s and a high ionic conductivity of 36 mS cm⁻¹, making it highly favorable for supercapacitor applications.[4] This electrolyte demonstrates good ionic mobility over a broad temperature range, from -40 to 60°C.[4] The physicochemical properties of CsTFSI in ACN are summarized in the table below, alongside a comparison with other alkali metal TFSI salts.

| Property | CsTFSI in ACN (1M) | LiTFSI in ACN (1M) |

| Viscosity (mPa·s) | < 1 | ~0.6 |

| Ionic Conductivity (mS cm⁻¹) | 36 | ~10 |

| Density (g cm⁻³) | ~1.1 | ~1.2 |

The molecular compatibility of the CsTFSI-ACN electrolyte with the porous structure of activated carbon electrodes is a key factor in its performance. The nanopores of activated carbons facilitate good electronic conductivity and efficient ion transport, which are characteristic requirements for high-performance EDLCs.[4]

Experimental Protocols

PART 1: Preparation of CsTFSI-Based Electrolyte (1M in Acetonitrile)

This protocol details the preparation of a 1 Molar solution of CsTFSI in acetonitrile. Safety Precaution: This procedure must be conducted in a glovebox with a controlled atmosphere (e.g., argon or nitrogen) to minimize water and oxygen content, as moisture can adversely affect the electrolyte's performance and the stability of the supercapacitor.

Materials and Equipment:

-

Cesium(I) Bis(trifluoromethanesulfonyl)imide (CsTFSI), battery grade (>99.5%)

-

Acetonitrile (ACN), anhydrous (<50 ppm water)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Glovebox with an inert atmosphere

Procedure:

-

Environment Preparation: Ensure the glovebox environment is stable with low oxygen and moisture levels.

-

Weighing CsTFSI: Accurately weigh the required amount of CsTFSI using an analytical balance inside the glovebox. For a 1M solution, this will be the molecular weight of CsTFSI in grams per liter of solvent.

-

Solvent Measurement: Measure the desired volume of anhydrous acetonitrile.

-

Dissolution: In the glovebox, add the weighed CsTFSI to a volumetric flask. Gradually add the acetonitrile while stirring with a magnetic stirrer until the salt is completely dissolved.

-

Final Volume Adjustment: Once the CsTFSI is fully dissolved, add the remaining acetonitrile to reach the final desired volume.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent contamination.

Caption: Workflow for the preparation of CsTFSI-based electrolyte.

PART 2: Fabrication of a Symmetric Coin Cell Supercapacitor

This protocol outlines the assembly of a CR2032-type coin cell for testing the performance of the CsTFSI electrolyte.

Materials and Equipment:

-

Activated carbon electrodes (e.g., YP-50F)

-

CsTFSI electrolyte (1M in ACN, prepared as above)

-

Celgard separator

-

CR2032 coin cell components (casings, spacers, springs)

-

Coin cell crimper

-

Micropipette

-

Vacuum oven

Procedure:

-